6,6-Difluorobicyclo[3.1.0]hex-2-ylamine
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Overview
Description
6,6-Difluorobicyclo[310]hexan-2-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 6th position of the bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluorobicyclo[3.1.0]hexan-2-amine typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the reaction of bicyclo[3.1.0]hexan-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 6,6-difluorobicyclo[3.1.0]hexan-2-one can then be converted to the amine via reductive amination using ammonia or an amine source under reducing conditions .
Industrial Production Methods
Industrial production methods for 6,6-difluorobicyclo[3.1.0]hexan-2-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorobicyclo[3.1.0]hexan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted bicyclo[3.1.0]hexane derivatives.
Scientific Research Applications
6,6-Difluorobicyclo[3.1.0]hexan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexan-3-one: A structurally similar compound with a ketone group instead of an amine.
6,6-Difluorobicyclo[3.1.0]hexan-2-one: Another related compound with a ketone group at the 2nd position.
Uniqueness
6,6-Difluorobicyclo[3.1.0]hexan-2-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its ketone analogs. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C6H9F2N |
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Molecular Weight |
133.14 g/mol |
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-2-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-1-2-4(9)5(3)6/h3-5H,1-2,9H2 |
InChI Key |
RKHKSCSLKHYRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2(F)F)N |
Origin of Product |
United States |
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